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REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:7]([OH:9])=[O:8])([O-])=O.[H][H]>[Pd].O1CCCC1>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[NH:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:7]([OH:9])=[O:8]
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|
Name
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|
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Quantity
|
1.67 g
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|
Type
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reactant
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|
Smiles
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[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1NC1=CC=CC=C1
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Name
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|
|
Quantity
|
0.17 g
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Type
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catalyst
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Smiles
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[Pd]
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|
Name
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|
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Quantity
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34 mL
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Type
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solvent
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|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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|
Details
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this was stirred at room temperature for 2.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
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|
Type
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CUSTOM
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|
Details
|
purge
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Type
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DISTILLATION
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|
Details
|
distilled water (20 mL)
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Type
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ADDITION
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|
Details
|
was added
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Type
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STIRRING
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|
Details
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this was stirred for 10 minutes
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|
Duration
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10 min
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Type
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FILTRATION
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|
Details
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insoluble material was filtered off through a Celite layer (20 mm thickness)
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Type
|
WASH
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|
Details
|
this same layer was further washed with tetrahydrofuran (20 mL, 3 times)
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Type
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DISTILLATION
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|
Details
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the solvent was distilled off under reduced pressure
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Type
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EXTRACTION
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Details
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This was successively extracted with ethyl acetate (approx. 50 mL, 4 times)
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Type
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WASH
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|
Details
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washed with distilled water (30 mL)
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Type
|
DRY_WITH_MATERIAL
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|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
further drying under reduced pressure
|
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1NC1=CC=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.45 g | |
| YIELD: PERCENTYIELD | 95.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.8% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |